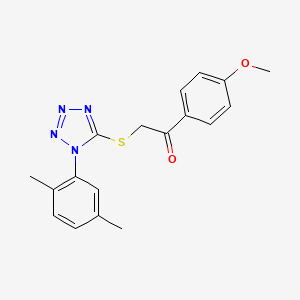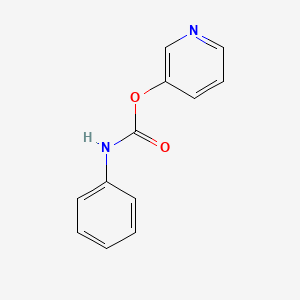
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester is a complex organic compound with a unique structure that includes a cyclopenta(A)phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta(A)phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.
Functionalization: Introduction of functional groups such as methyl and ester groups through reactions like alkylation and esterification.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Functional groups can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid 17-ACO-4,4,10,13-tetramethyl-1H-cyclopenta(A)phenanthren-3-YL ester
- Acetic acid 17-ethynyl-17-HO-10,13-dimethyl-cyclopenta(A)phenanthren-3-YL ester
- Acetic acid 17-AC-3,12-dihydroxy-dimethyl-cyclopenta(A)phenanthren-7-YL ester
Uniqueness
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
103305-95-9 |
|---|---|
Formule moléculaire |
C25H38O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
methyl (4R)-4-(10,13-dimethyl-2,5,6,7,8,9,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,14,16-22H,6,8-13,15H2,1-4H3/t17-,18?,19?,20?,21?,22?,24?,25?/m1/s1 |
Clé InChI |
OZFUSVFBHIPUTK-FWEGCFLISA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC=C4)C)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)




![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)



